1-(4-Bromobutyl)-4-bromobenzene
Description
1-(4-Bromobutyl)-4-bromobenzene is a brominated aromatic compound featuring two bromine atoms: one on the benzene ring (para position) and another on a butyl chain attached to the ring. This compound is characterized by its molecular formula C₁₀H₁₁Br₂ and molecular weight 292.01 g/mol (calculated based on isotopic composition). Its structure combines the reactivity of aryl bromides with the flexibility of an alkyl bromide chain, making it a versatile intermediate in organic synthesis and derivatization chemistry.
Key applications include its use as a derivatizing agent in mass spectrometry to enhance the detection limits of peptides like oxytocin. For instance, when alkylating reduced oxytocin, this compound demonstrated a 25-fold lower Lower Limit of Quantitation (LLOQ) compared to unmodified oxytocin, achieving an LLOQ of 5 pM in human serum . This performance surpasses other brominated alkylating agents, such as 3-(4-bromobutyl)-1-butyl-1H-imidazol-3-ium (LLOQ = 95 pM) and iodoacetamide (LLOQ = 12 pM) .
Properties
IUPAC Name |
1-bromo-4-(4-bromobutyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTSERISEGNNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720201 | |
| Record name | 1-Bromo-4-(4-bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88999-91-1 | |
| Record name | 1-Bromo-4-(4-bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromobutyl)-4-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-4-bromobenzene can be synthesized through a multi-step process involving the bromination of butylbenzene. The typical synthetic route includes:
Bromination of Butylbenzene: The initial step involves the bromination of butylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. This reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-4-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the bromine atoms to hydrogen atoms, yielding butylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, and amines.
Oxidation Products: Alcohols and carboxylic acids.
Reduction Products: Butylbenzene.
Scientific Research Applications
1-(4-Bromobutyl)-4-bromobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-4-bromobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atoms are replaced by nucleophiles, forming new carbon-nucleophile bonds.
Oxidation and Reduction: The compound undergoes changes in oxidation state, leading to the formation of alcohols, carboxylic acids, or hydrocarbons.
Comparison with Similar Compounds
This compound
- Synthesis : Typically involves coupling 1,4-dibromobutane with bromobenzene derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Reactivity : The alkyl bromide chain undergoes nucleophilic substitution (e.g., with piperazines), while the aryl bromide participates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Comparisons with Other Brominated Compounds
1-(Azidomethyl)-4-bromobenzene : Synthesized via benzyl halide substitution with NaN₃. Its azide group enables efficient triazole formation under Cu(I) catalysis .
1-(Allyloxy)-4-bromobenzene: Prepared by reacting 4-bromophenol with allyl bromide in acetonitrile/K₂CO₃. The allyl group facilitates cyclization reactions for fluorochromane synthesis .
(4-Bromobutyl)benzene : Produced by alkylation of benzene with 1,4-dibromobutane. Lacks aryl bromine, limiting its utility in bifunctional derivatization .
Physicochemical Properties
Biological Activity
1-(4-Bromobutyl)-4-bromobenzene is a brominated organic compound with the molecular formula C10H12Br2 and a molecular weight of 292.01 g/mol. Its structure features two bromine substituents on a benzene ring, specifically at the para position relative to a butyl group. This unique arrangement enhances its reactivity, making it a valuable intermediate in various organic synthesis processes. Although specific biological activity data for this compound is limited, brominated compounds generally exhibit significant biological interactions.
The biological activity of this compound can be attributed to its electrophilic nature due to the presence of bromine atoms. These atoms facilitate interactions with nucleophilic sites in biological molecules, potentially leading to alterations in enzyme activities or cellular functions. The compound may participate in various chemical reactions, including:
- Nucleophilic Substitution : The bromine atoms can be substituted with other functional groups.
- Oxidation and Reduction : The compound may undergo oxidation to form corresponding alcohols or carboxylic acids or reduction reactions that convert bromine atoms to hydrogen.
Biological Activity Studies
While direct studies on the biological activity of this compound are scarce, insights can be drawn from related brominated compounds. Brominated organic compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Comparative Analysis with Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Bromo-4-butylbenzene | One bromine atom at the para position | Less reactive due to a single bromine substituent |
| 1-(4-Bromobutyl)-2-bromobenzene | Two bromine atoms at different positions | Reactivity influenced by positional effects |
| 1-(4-Bromobutyl)-4-chlorobenzene | Chlorine atom replacing one bromine | Different reactivity profile due to chlorine |
| 1-(4-Bromobutyl)-3-bromobenzene | Second bromine at the meta position | Distinct reactivity patterns compared to para-substituted compounds |
The dual bromination in this compound enhances its reactivity and versatility in organic synthesis compared to its analogs.
Case Studies and Research Findings
Research has shown that similar brominated compounds exhibit significant biological activities. For instance, studies on 4-(4-bromophenyl)-thiosemicarbazide indicated increased antibacterial activity attributed to enhanced electron density from bromination . Such findings suggest that this compound may also possess similar antibacterial properties, warranting further investigation.
Moreover, the electrophilic nature of brominated compounds allows them to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to covalent bonding and functional alterations . This interaction is crucial for understanding their pharmacological potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
